5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Overview
Description
5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is a heterocyclic compound that contains both imidazole and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various imidazole derivatives.
Scientific Research Applications
5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various therapeutic and research applications .
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar ring structure but lacking the sulfonic acid group.
Sulfonic Acids: Compounds containing the sulfonic acid functional group but without the imidazole ring.
5-Oxo-imidazoline: A related compound with a similar structure but different functional groups.
Uniqueness: 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is unique due to the presence of both the imidazole ring and the sulfonic acid group, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in research and industry .
Properties
IUPAC Name |
5-oxo-1,4-dihydroimidazole-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O4S/c6-2-1-4-3(5-2)10(7,8)9/h1H2,(H,4,5,6)(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHGTXMETAOFGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669075 | |
Record name | 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858511-41-8 | |
Record name | 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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